molecular formula C9H13NO2S B13476125 3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid

3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid

Cat. No.: B13476125
M. Wt: 199.27 g/mol
InChI Key: CGNIKGBLPPVEMH-UHFFFAOYSA-N
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Description

3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring substituted with an ethyl group at the 5-position and an amino group at the 3-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid typically involves the following steps:

    Thiophene Derivatization: The thiophene ring is first functionalized with an ethyl group at the 5-position. This can be achieved through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amino Acid Formation: The ethyl-substituted thiophene is then subjected to a series of reactions to introduce the amino and carboxyl groups. This can involve the use of reagents such as ammonia and chloroacetic acid under controlled conditions to form the desired amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amino acid derivatives.

    Substitution: Substituted amino acid derivatives with various functional groups.

Scientific Research Applications

3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(thiophen-2-yl)propanoic acid: Similar structure but lacks the ethyl group.

    3-Amino-3-(4-ethylphenyl)propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

3-Amino-3-(5-ethylthiophen-2-yl)propanoic acid is unique due to the presence of both the ethyl-substituted thiophene ring and the amino acid functionality. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

3-amino-3-(5-ethylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C9H13NO2S/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H,11,12)

InChI Key

CGNIKGBLPPVEMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(CC(=O)O)N

Origin of Product

United States

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